An In-Depth Technical Guide to 3'-Methoxy-[1,1'-biphenyl]-4-amine
An In-Depth Technical Guide to 3'-Methoxy-[1,1'-biphenyl]-4-amine
Prepared by: Gemini, Senior Application Scientist
Introduction
3'-Methoxy-[1,1'-biphenyl]-4-amine, a substituted biphenyl amine, represents a core structural motif of significant interest in contemporary medicinal chemistry and materials science. The biphenyl scaffold is a privileged structure, appearing in numerous biologically active compounds and functional materials. The specific substitution pattern of an amine group at the 4-position and a methoxy group at the 3'-position imparts distinct physicochemical properties that influence its molecular interactions, reactivity, and potential applications. This technical guide provides a comprehensive overview of 3'-Methoxy-[1,1'-biphenyl]-4-amine, detailing its chemical structure, synthesis, and potential utility for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
The foundational structure of 3'-Methoxy-[1,1'-biphenyl]-4-amine consists of two phenyl rings linked by a single bond, with an amine substituent on one ring and a methoxy group on the other. This arrangement allows for rotational freedom around the biphenyl bond, influencing the molecule's conformation and its ability to interact with biological targets.
Systematic Name: 4-(3-methoxyphenyl)aniline[1] CAS Number: 20728-79-4[2] SMILES: COC1=CC=CC(=C1)C2=CC=C(C=C2)N[1]
The presence of the amine and methoxy groups dictates the molecule's polarity, hydrogen bonding capabilities, and electronic properties. The amine group can act as a hydrogen bond donor and a base, while the oxygen atom of the methoxy group can act as a hydrogen bond acceptor.
| Property | Value | Source |
| Molecular Formula | C13H13NO | [1] |
| Molecular Weight | 199.25 g/mol | [1] |
| XLogP3-AA | 3.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis and Reactivity
The construction of the biphenyl core is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron compound.
A logical synthetic approach to 3'-Methoxy-[1,1'-biphenyl]-4-amine involves the Suzuki-Miyaura coupling of a protected 4-haloaniline with 3-methoxyphenylboronic acid. The use of a protecting group on the amine, such as a Boc (tert-butyloxycarbonyl) group, is often advantageous to prevent side reactions and improve the efficiency of the coupling.
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a representative procedure for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid, which can be adapted for the synthesis of 3'-Methoxy-[1,1'-biphenyl]-4-amine.
Materials:
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tert-Butyl (4-iodophenyl)carbamate
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3-Methoxyphenylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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Toluene
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Ethanol
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Water
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a round-bottom flask, combine tert-butyl (4-iodophenyl)carbamate (1 equivalent), 3-methoxyphenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
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Add a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
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Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
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Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.
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Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Add water and extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain tert-butyl (3'-methoxy-[1,1'-biphenyl]-4-yl)carbamate.
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The Boc protecting group can then be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol to yield the final product, 3'-Methoxy-[1,1'-biphenyl]-4-amine.
Potential Applications in Drug Discovery and Medicinal Chemistry
The biphenyl amine scaffold is a cornerstone in the development of novel therapeutic agents due to its versatile biological activities. Derivatives of biphenyls have been reported to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.
While specific biological studies on 3'-Methoxy-[1,1'-biphenyl]-4-amine are not extensively documented in publicly available literature, the structural motifs present suggest several avenues for investigation. The amine group can be a key pharmacophore for interacting with various biological targets, and its modification can lead to the development of potent and selective inhibitors of enzymes or receptors.
The broader class of aminobiphenyls has been investigated for a variety of therapeutic applications. For instance, some derivatives have been explored as inhibitors of protein tyrosine phosphatases, which are implicated in various diseases, including cancer and metabolic disorders. The methoxy substituent can influence the compound's metabolic stability and pharmacokinetic profile, making it a valuable point of modification in drug design.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3'-Methoxy-[1,1'-biphenyl]-4-amine. Based on the GHS classification for the closely related 4-(3-methoxyphenyl)aniline, the following hazards are noted:
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.[1]
Recommended Handling Procedures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water.
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Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
3'-Methoxy-[1,1'-biphenyl]-4-amine is a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Its synthesis is readily achievable through established cross-coupling methodologies, most notably the Suzuki-Miyaura reaction. The presence of reactive amine and methoxy functionalities on a privileged biphenyl scaffold makes it an attractive starting point for the development of novel compounds with diverse biological activities. Further investigation into the specific pharmacological profile of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.
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